molecular formula C11H17N3O2 B2523904 Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate CAS No. 544704-07-6

Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

Cat. No. B2523904
CAS RN: 544704-07-6
M. Wt: 223.276
InChI Key: YVZDPXNLDCDBLB-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate” is a chemical compound. It is a derivative of 2-amino-4,6-dimethylpyrimidine . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-4,6-dimethylpyrimidinium trifluoroacetate was synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine and trifluoroacetic acid in a 1:1 molar ratio using methanol as a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-amino-4,6-dimethylpyrimidinium trifluoroacetate has been analyzed using single X-ray diffraction analysis . The structure was solved using SHELXS and SHELXL programs .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) have been analyzed. The 2APB crystal has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis . The 2APB crystal was thermally stable up to 140°C, which was evident from the thermogravimetric (TG) and differential thermal analysis (DTA) .

Mechanism of Action

The mechanism of action of similar compounds like 2-amino-4,6-dimethylpyrimidine has been discussed. It can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .

Safety and Hazards

The safety data sheet for a similar compound, 2-amino-4,6-dimethylpyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for the research and application of such compounds could include further exploration of their synthesis methods, investigation of their reactivity, and potential applications in various fields such as nonlinear optical (NLO) applications . The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

properties

IUPAC Name

tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-6-8(7(2)14-10(12)13-6)9(15)16-11(3,4)5/h1-5H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZDPXNLDCDBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

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